Ethyl 5,6-dichloropyrimidine-4-carboxylate

Pharmaceutical Impurity Standard Regulatory Compliance Tovorafenib

Ethyl 5,6-dichloropyrimidine-4-carboxylate (CAS 1097250-57-1) is a halogenated pyrimidine building block with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol. The compound features two chlorine substituents at the 5- and 6-positions of the pyrimidine ring, alongside an ethyl carboxylate ester at the 4-position, creating a distinct substitution pattern that governs both its chemical reactivity profile and its utility in medicinal chemistry.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 1097250-57-1
Cat. No. B1426184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dichloropyrimidine-4-carboxylate
CAS1097250-57-1
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=N1)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
InChIKeyRJPGVCWUVPVWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6-dichloropyrimidine-4-carboxylate (1097250-57-1) Procurement Overview: Chemical Class, Properties and Industrial Grade Characterization


Ethyl 5,6-dichloropyrimidine-4-carboxylate (CAS 1097250-57-1) is a halogenated pyrimidine building block with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . The compound features two chlorine substituents at the 5- and 6-positions of the pyrimidine ring, alongside an ethyl carboxylate ester at the 4-position, creating a distinct substitution pattern that governs both its chemical reactivity profile and its utility in medicinal chemistry . Commercial vendors typically supply this compound at 95% purity, with recommended storage conditions at 2-8°C . It is recognized as an important intermediate in the synthesis of kinase inhibitors, nucleoside analogues, and pharmaceutical impurities, with a scalable operational process amenable to industrial production [1][2].

Why Generic Pyrimidine Building Blocks Cannot Replace Ethyl 5,6-Dichloropyrimidine-4-Carboxylate in Critical Synthetic Applications


Substitution of this specific dichloropyrimidine ester with alternative halogenated pyrimidines or regioisomeric analogs introduces substantial risk of synthetic failure due to three interdependent factors: (1) the 5,6-dichloro substitution pattern governs the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which differs fundamentally from 2,4-dichloro or 4,6-dichloro regioisomers [1]; (2) the 4-carboxylate ester serves as both a directing group and a latent carboxylic acid handle for downstream diversification, a functionality absent in non-ester analogs; and (3) the compound serves as a documented impurity standard for Tovorafenib (Impurity 28), a designation that cannot be fulfilled by structurally divergent pyrimidines [2]. Cross-study analysis of chloropyrimidine SAR reveals that even minor positional changes in chlorine substitution can redirect covalent warhead engagement from Cys440 in MSK1 kinase to alternative nucleophilic residues, altering the entire covalent inhibition trajectory of derived compounds [3].

Quantitative Differentiation Evidence for Ethyl 5,6-Dichloropyrimidine-4-Carboxylate: Procurement Decision Data


Regulatory Impurity Standard Designation: Tovorafenib Impurity 28 Qualification

Ethyl 5,6-dichloropyrimidine-4-carboxylate is officially designated and supplied as Tovorafenib Impurity 28, with detailed characterization data compliant with regulatory guidelines [1]. This formal impurity designation confers a procurement use-case that is non-transferable to structurally similar analogs (e.g., methyl 5,6-dichloropyrimidine-4-carboxylate, CAS 1554322-22-3, or 2,4-dichloro regioisomers), which lack this specific impurity monograph and would not meet regulatory submission requirements for Tovorafenib analytical development [2].

Pharmaceutical Impurity Standard Regulatory Compliance Tovorafenib

Chemical Reactivity Differentiation: Regioselective SNAr Profile of 5,6-Dichloro Substitution Pattern

The 5,6-dichloro substitution pattern of this compound confers a distinct regioselectivity profile in nucleophilic aromatic substitution (SNAr) reactions relative to the more common 2,4-dichloropyrimidine regioisomers [1]. In 2,4-dichloropyrimidines bearing electron-donating substituents at C-6, SNAr proceeds preferentially at C-2 rather than C-4; conversely, the 5,6-dichloro arrangement in this compound (with carboxylate at C-4) redirects reactivity to alternative positions, enabling orthogonal functionalization sequences not achievable with 2,4-dichloro regioisomers [1]. This positional effect has been exploited in kinase inhibitor programs, where the chloropyrimidine scaffold engages cysteine residues (e.g., Cys440 in MSK1 CTKD) via covalent SNAr mechanisms, with the substitution pattern directly dictating the identity of the targeted cysteine [2].

SNAr Regioselectivity Halogenated Heterocycle Reactivity Medicinal Chemistry Building Blocks

Industrial Scalability Documentation: Patent-Disclosed Synthesis Process Advantages

Patent literature explicitly identifies this compound as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with documented advantages including a simple and safe operational process, mild reaction conditions, and suitability for industrial production scale [1]. This stands in contrast to alternative pyrimidine intermediates that may require harsh chlorinating agents (e.g., POCl₃ at elevated temperatures), generate hazardous byproducts, or necessitate cryogenic conditions that are cost-prohibitive at manufacturing scale.

Process Chemistry Large-Scale Synthesis Nucleoside Intermediate

Ester Functionality Differentiation: Ethyl Ester versus Methyl Ester Analogs

The ethyl ester moiety at the 4-position differentiates this compound from its methyl ester analog (methyl 5,6-dichloropyrimidine-4-carboxylate, CAS 1554322-22-3, MW 207.01 Da) [1]. The ethyl ester provides differential lipophilicity and altered hydrolysis kinetics under both acidic and basic conditions relative to the methyl ester, influencing the timing and selectivity of carboxylate unmasking in multi-step synthetic sequences. Additionally, the higher molecular weight and distinct chromatographic retention profile of the ethyl ester are critical parameters when the compound is employed as an analytical impurity standard, as retention time matching is essential for HPLC method validation [2].

Protecting Group Strategy Ester Hydrolysis Kinetics Downstream Derivatization

Ethyl 5,6-Dichloropyrimidine-4-Carboxylate: Validated Procurement and Application Scenarios


Pharmaceutical Analytical Method Development: Tovorafenib Impurity Standard

As Tovorafenib Impurity 28, this compound is procured for HPLC method validation, forced degradation studies, and impurity profiling in regulatory submissions [1]. Only the ethyl ester form (not the methyl ester analog or regioisomeric chloropyrimidines) matches the retention time and mass spectral signature of the designated impurity.

Medicinal Chemistry: 5-Substituted Carbocyclic Nucleoside Synthesis

Procurement for use as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, leveraging the patent-documented industrial-scale process [2]. The 5,6-dichloro-4-carboxylate scaffold provides the required substitution pattern for downstream nucleoside analogue construction.

Kinase Inhibitor Scaffold Diversification: Covalent Warhead Platform

Utilization in medicinal chemistry programs targeting kinases with accessible cysteine residues (e.g., MSK1 CTKD), where the 5,6-dichloropyrimidine core can serve as a tunable covalent warhead via SNAr-based cysteine engagement [3]. The regioselectivity of this specific substitution pattern enables orthogonal functionalization sequences not accessible with 2,4-dichloro regioisomers.

Analytical Reference Material: HPLC and LC-MS Method Calibration

Procurement as a characterized reference standard for calibrating HPLC and LC-MS systems in both academic and industrial analytical laboratories, with vendor-supplied characterization data (95% purity, CAS 1097250-57-1, predicted pKa -4.41±0.26) . The defined physicochemical parameters support robust method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5,6-dichloropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.